1,1,1,2,3-Pentachloro-2-fluoropropane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,3-Pentachloro-2-fluoropropane can be synthesized through the chlorination and fluorination of propane derivatives. One method involves the continuous reaction of chlorine and trichloropropene in a preheated microchannel reactor. The reaction occurs at temperatures between 100°C and 200°C, with a reaction time of 0.1 to 10 seconds .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up for higher efficiency and yield. The process involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pressure, to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3-Pentachloro-2-fluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under extreme conditions, often involving strong oxidizing agents.
Reduction: It can be reduced using strong reducing agents, such as active metals.
Substitution: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.
Reducing Agents: Active metals such as sodium or lithium.
Substitution Reagents: Halogenating agents like bromine or iodine, and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated and fluorinated alcohols, while reduction could produce less chlorinated or fluorinated hydrocarbons .
Scientific Research Applications
1,1,1,2,3-Pentachloro-2-fluoropropane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,1,2,3-Pentachloro-2-fluoropropane involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. Its high reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3-Pentachloropropane: Similar in structure but lacks the fluorine atom.
1,1,1,3,3-Pentachloro-2,2-difluoropropane: Contains an additional fluorine atom and different chlorine atom arrangement.
Uniqueness
1,1,1,2,3-Pentachloro-2-fluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1,1,1,2,3-pentachloro-2-fluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl5F/c4-1-2(5,9)3(6,7)8/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUGOEUQWSDPPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl5F | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962275 | |
Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-94-3 | |
Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 231 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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